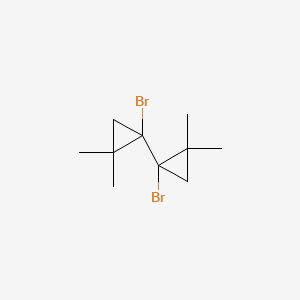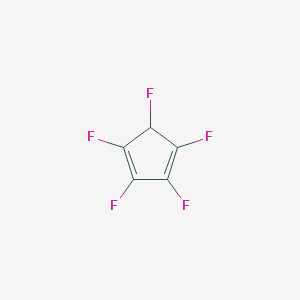
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene is a fluorinated derivative of cyclopentadiene, characterized by the presence of five fluorine atoms attached to the cyclopentadiene ring
Méthodes De Préparation
The synthesis of 1,2,3,4,5-Pentafluorocyclopenta-1,3-diene typically involves the fluorination of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent decomposition and ensure selective fluorination.
Industrial production methods may involve the use of more scalable fluorination techniques, such as electrochemical fluorination or the use of specialized fluorinating reagents that can be easily handled and controlled in large-scale operations.
Analyse Des Réactions Chimiques
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles, forming cycloaddition products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can yield substituted cyclopentadiene derivatives, while Diels-Alder reactions can produce complex polycyclic structures.
Applications De Recherche Scientifique
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and stability.
Catalysis: It is employed as a ligand in transition metal catalysis, facilitating various organic transformations with high efficiency and selectivity.
Mécanisme D'action
The mechanism by which 1,2,3,4,5-Pentafluorocyclopenta-1,3-diene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These fluorine atoms increase the electrophilicity of the compound, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of stable complexes with transition metals in catalysis.
Comparaison Avec Des Composés Similaires
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene can be compared with other fluorinated cyclopentadiene derivatives, such as:
1,2,3,4,5-Pentachlorocyclopenta-1,3-diene: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
1,2,3,4,5-Pentakis(4-butylphenyl)-1,3-cyclopentadiene: A more sterically demanding derivative used in organometallic chemistry as a ligand.
The uniqueness of this compound lies in its high reactivity and stability conferred by the fluorine atoms, making it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
90013-98-2 |
|---|---|
Formule moléculaire |
C5HF5 |
Poids moléculaire |
156.05 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5HF5/c6-1-2(7)4(9)5(10)3(1)8/h1H |
Clé InChI |
KEACIABIOKOFBJ-UHFFFAOYSA-N |
SMILES canonique |
C1(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
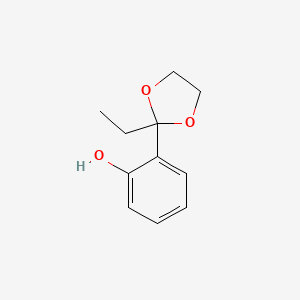
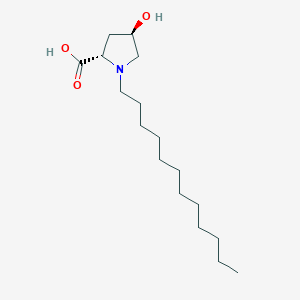



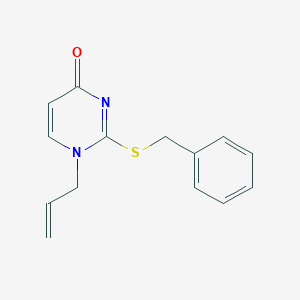
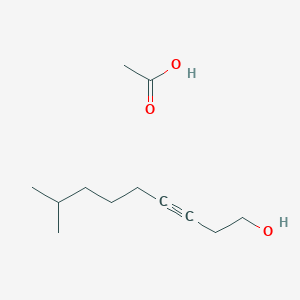
![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)
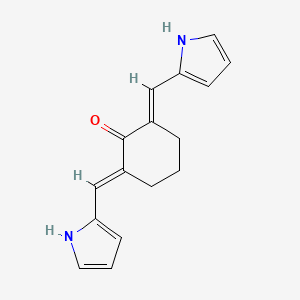
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
